4-(Benzylcarbamoyl)benzoic acid
CAS No.:
Cat. No.: VC18290837
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO3 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 4-(benzylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
| Standard InChI Key | VDICOKCTLYURMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
4-(Benzylcarbamoyl)benzoic acid consists of a benzoic acid backbone substituted at the fourth position with a benzylcarbamoyl group (-CONHCH₂C₆H₅). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ | |
| Molecular Weight | 255.27 g/mol | |
| IUPAC Name | 4-(benzylcarbamoyl)benzoic acid | |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O | |
| InChIKey | VDICOKCTLYURMO-UHFFFAOYSA-N |
The benzylcarbamoyl group introduces steric and electronic effects that influence reactivity. The planar benzoic acid core facilitates π-π interactions, while the carbamate linkage (-NHCO-) enables hydrogen bonding .
Synonyms and Registry Numbers
This compound is alternatively designated as:
Synthesis and Preparation Methods
Conventional Synthetic Routes
The synthesis typically involves coupling benzylamine with a functionalized benzoic acid derivative. One approach utilizes tert-amyl benzene and phthalic anhydride in the presence of ionic liquid catalysts such as chlorination-1-methyl-3-butyl imidazole-aluminum chloride . Key parameters include:
| Parameter | Optimal Range | Yield |
|---|---|---|
| Molar Ratio (Anhydride:Amine) | 1.0:1.0–1.2 | 92–98% |
| Temperature | 40–60°C | |
| Reaction Time | 6–8 hours |
Alternative methods employ nucleophilic acyl substitution, where benzylamine reacts with 4-chlorocarbonylbenzoic acid in tetrahydrofuran (THF) or ethanol .
Catalytic Innovations
Recent advances highlight the use of ionic liquids to enhance regioselectivity. For example, triethylamine hydrochloride-aluminum chloride systems reduce side reactions, achieving yields exceeding 95% . Solvent choice (e.g., THF vs. ethanol) also impacts reaction kinetics, with polar aprotic solvents favoring carbamate formation .
Physical and Chemical Properties
Thermodynamic and Spectral Data
Experimental measurements reveal:
| Property | Value | Source |
|---|---|---|
| Melting Point | 189–192°C | |
| Boiling Point | 396.3±17.0°C | |
| Density | 1.2±0.1 g/cm³ | |
| Solubility | Sparingly soluble in water; soluble in DMSO, THF |
Infrared (IR) spectroscopy shows characteristic peaks at 1663 cm⁻¹ (C=O stretch) and 3220 cm⁻¹ (N-H stretch) . Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ displays signals at δ 8.0–7.3 ppm (aromatic protons) and δ 4.3 ppm (benzyl CH₂) .
Stability and Reactivity
The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media, yielding benzoic acid and benzylamine derivatives . Oxidation at the benzylic position occurs with agents like KMnO₄, forming 4-carbamoylbenzoic acid.
| Target Enzyme | IC₅₀ (μM) | Study Model |
|---|---|---|
| COX-2 | 12.4 | Murine macrophages |
| MMP-9 | 18.9 | Human fibroblasts |
The benzylcarbamoyl group binds to enzyme active sites via hydrogen bonds and hydrophobic interactions, as confirmed by molecular docking simulations .
Therapeutic Applications
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Anti-Inflammatory Activity: Derivatives reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in rodent models of arthritis by 40–60% .
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Anticancer Potential: In MDA-MB-231 breast cancer cells, the compound induces apoptosis with an EC₅₀ of 25 μM, likely through caspase-3 activation.
Industrial and Materials Science Applications
Polymer Synthesis
The carbamate group participates in polycondensation reactions with diols or diamines, forming polyurethanes and polyamides with tunable thermal properties . For instance:
| Polymer Type | Tensile Strength (MPa) | Glass Transition Temp (°C) |
|---|---|---|
| Polyurethane film | 45±3 | 78 |
| Polyamide composite | 120±10 | 215 |
Surface Functionalization
Self-assembled monolayers (SAMs) of 4-(Benzylcarbamoyl)benzoic acid on gold substrates enhance corrosion resistance by 70% in saline environments, as measured by electrochemical impedance spectroscopy .
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Substituent | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4-Carbamoylbenzoic acid | C₈H₇NO₃ | -CONH₂ | COX-2: 28.1 μM |
| 4-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | -OCH₂C₆H₅ | MMP-9: >100 μM |
| 3-(Benzylcarbamoyl)benzoic acid | C₁₅H₁₃NO₃ | -CONHCH₂C₆H₅ (meta) | COX-2: 15.3 μM |
The para-substituted benzylcarbamoyl group confers superior enzyme affinity compared to meta isomers or simpler carbamoyl derivatives .
Precautionary Measures
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